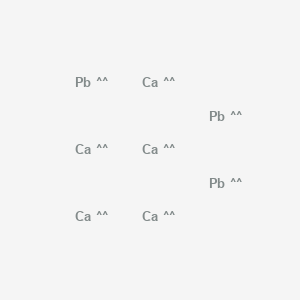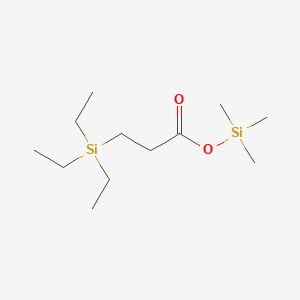
Calcium--lead (5/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium–lead (5/3) is an alloy composed of calcium and lead in a specific ratio. This compound is known for its unique properties that combine the characteristics of both calcium and lead. Calcium is an alkaline earth metal, while lead is a heavy metal. The combination of these two elements results in a material with distinct physical and chemical properties that are useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of calcium–lead (5/3) involves the careful mixing of calcium and lead in the desired ratio. The process typically requires high temperatures to ensure proper alloying of the metals. The metals are melted together in a controlled environment to prevent oxidation and contamination. The mixture is then allowed to cool and solidify, forming the calcium–lead (5/3) alloy.
Industrial Production Methods
In industrial settings, the production of calcium–lead (5/3) is carried out in large furnaces where precise control over temperature and atmosphere is maintained. The raw materials, calcium and lead, are sourced in high purity to ensure the quality of the final product. The alloying process may involve additional steps such as casting and rolling to achieve the desired shape and properties of the alloy.
化学反応の分析
Types of Reactions
Calcium–lead (5/3) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the environmental conditions and the presence of other chemical reagents.
Common Reagents and Conditions
Oxidation: In the presence of oxygen, calcium–lead (5/3) can form oxides of calcium and lead. This reaction is typically accelerated at higher temperatures.
Reduction: The alloy can be reduced using strong reducing agents, leading to the formation of elemental calcium and lead.
Substitution: Calcium–lead (5/3) can participate in substitution reactions where one of the metals is replaced by another metal in the alloy.
Major Products Formed
The major products formed from the reactions of calcium–lead (5/3) include oxides, elemental metals, and substituted alloys. The specific products depend on the reaction conditions and the reagents used.
科学的研究の応用
Calcium–lead (5/3) has several applications in scientific research and industry:
Chemistry: The alloy is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Research into the biological effects of calcium–lead (5/3) focuses on its potential toxicity and interactions with biological systems.
Medicine: The alloy is studied for its potential use in medical devices and treatments, particularly in areas where its unique properties can be leveraged.
Industry: Calcium–lead (5/3) is used in the production of batteries, radiation shielding, and other industrial applications where its properties are advantageous.
作用機序
The mechanism by which calcium–lead (5/3) exerts its effects depends on the specific application. In chemical reactions, the alloy can act as a catalyst, facilitating the reaction without being consumed. In biological systems, the alloy’s effects are related to its interaction with cellular components and its potential toxicity. The molecular targets and pathways involved vary depending on the specific context of its use.
類似化合物との比較
Calcium–lead (5/3) can be compared to other similar alloys and compounds, such as:
Calcium–lead (2/1): Another alloy with a different ratio of calcium to lead, resulting in different properties.
Lead–tin alloys: These alloys are used in similar applications but have different physical and chemical characteristics.
Calcium–aluminum alloys: These alloys combine calcium with aluminum instead of lead, offering different properties and applications.
The uniqueness of calcium–lead (5/3) lies in its specific ratio of calcium to lead, which imparts distinct properties that are not found in other similar compounds.
特性
CAS番号 |
60674-96-6 |
|---|---|
分子式 |
Ca5Pb3 |
分子量 |
8.2e+02 g/mol |
InChI |
InChI=1S/5Ca.3Pb |
InChIキー |
PCQDOPHNZRVQBH-UHFFFAOYSA-N |
正規SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Pb].[Pb].[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)





![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)

silane](/img/structure/B14611095.png)

